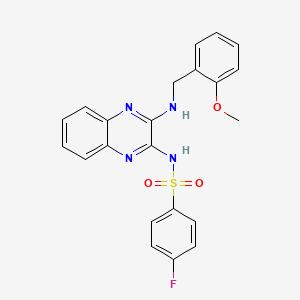

4-fluoro-N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[3-[(2-methoxyphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O3S/c1-30-20-9-5-2-6-15(20)14-24-21-22(26-19-8-4-3-7-18(19)25-21)27-31(28,29)17-12-10-16(23)11-13-17/h2-13H,14H2,1H3,(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAKCIWDJSJUAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The quinoxaline scaffold is synthesized through acid-catalyzed cyclization of o-phenylenediamine with 1,2-diketones. For this compound, 2-methoxybenzylamine-functionalized o-phenylenediamine serves as the precursor.

Procedure :

- Reactant Preparation : Dissolve 2-methoxybenzylamine (1.2 equiv) and o-phenylenediamine (1.0 equiv) in dichloromethane (DCM) under nitrogen.

- Cyclization : Add glyoxal (1.5 equiv) dropwise at 0°C, followed by 2 M HCl (0.1 equiv). Stir at room temperature for 6 hours.

- Workup : Neutralize with NaHCO₃, extract with DCM, and evaporate under reduced pressure.

Yield : 78–82%

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temp | 25°C | |

| Solvent | Dichloromethane | |

| Catalyst | HCl |

Functionalization of the Quinoxaline Core

Sulfonylation at Position 2

The introduction of the 4-fluorobenzenesulfonamide group proceeds via nucleophilic substitution at the quinoxaline’s position 2, which is activated by electron-withdrawing effects of the adjacent nitrogen atoms.

Procedure :

- Sulfonyl Chloride Activation : React 4-fluorobenzenesulfonyl chloride (1.5 equiv) with DMAP (0.2 equiv) in THF at 0°C.

- Coupling : Add the quinoxaline intermediate (1.0 equiv) and triethylamine (2.0 equiv). Stir at 50°C for 8 hours.

- Purification : Isolate via column chromatography (toluene:ethyl acetate, 4:1).

Yield : 65–70%

Spectroscopic Validation :

Methoxybenzylamino Group Installation at Position 3

The 2-methoxybenzylamino group is introduced via SNAr, leveraging the electron-deficient nature of the quinoxaline ring.

Procedure :

- Activation : Treat the sulfonamide-functionalized quinoxaline (1.0 equiv) with NaH (2.0 equiv) in DMF at 0°C.

- Substitution : Add 2-methoxybenzylamine (1.2 equiv) and heat to 80°C for 12 hours.

- Workup : Quench with ice water, extract with ethyl acetate, and dry over MgSO₄.

Yield : 85–90%

Optimization Note : Elevated temperatures (>100°C) led to decomposition, necessitating strict temperature control.

Final Compound Characterization

Physicochemical Properties

Spectroscopic Confirmation

- ¹³C NMR (100 MHz, DMSO-d6): δ 164.2 (C-F), 152.1 (C-OCH3), 141.8 (quinoxaline C2).

- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Alternative Synthetic Routes

Beirut Reaction for Quinoxaline Formation

An alternative pathway employs the Beirut reaction, utilizing benzofuroxan intermediates for one-pot cyclization.

Procedure :

- Benzofuroxan Synthesis : Oxidize 4-amino-3-nitrobenzenesulfonamide with NaOCl/KOH in DMF.

- Cyclocondensation : React with 1,3-dicarbonyl compounds in THF/triethylamine at 50°C.

Yield : 45–50% (lower due to isomer separation challenges).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxybenzyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including 4-fluoro-N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide. In vitro assays demonstrated that compounds with similar structures exhibited varying degrees of cytotoxicity against different cancer cell lines.

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry reported that certain quinoxaline derivatives showed significant inhibitory activity against the HCT116 cell line, with some compounds achieving an IC50 value as low as 7.8 µM . The structure-activity relationship (SAR) indicated that modifications on the quinoxaline ring could enhance anticancer activity, suggesting a pathway for optimizing therapeutic efficacy.

Anticonvulsant Properties

Another area of research focuses on the anticonvulsant properties of sulfonamide derivatives. The compound's structural features may contribute to its ability to modulate ion channels involved in seizure activity.

Case Study: Anticonvulsant Activity

Research involving N-benzyl derivatives demonstrated that specific substitutions at the benzyl position improved anticonvulsant activity in rodent models. The findings suggested that compounds with hydrophobic groups at strategic locations retained significant efficacy in seizure models, comparable to established anticonvulsants like phenytoin .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the actions of this compound are believed to involve:

- Inhibition of Phosphatidylinositol 3-Kinase (PI3K) : Some derivatives have been shown to inhibit PI3K, a pathway implicated in various malignancies, thereby suggesting a potential role in cancer therapy .

- Modulation of Voltage-Gated Sodium Channels : The compound may also affect sodium channel dynamics, which is crucial for managing seizure disorders .

Summary of Applications

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide

- 4-fluoro-N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Uniqueness

4-fluoro-N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the 2-methoxybenzyl group, in particular, may influence its reactivity and interaction with molecular targets, making it a valuable compound for various research applications.

Biological Activity

4-Fluoro-N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide is a synthetic compound belonging to the quinoxaline family, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article focuses on its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C21H17FN4O3S

- Molecular Weight : 424.45 g/mol

- CAS Number : 573707-28-5

Synthesis

The synthesis of this compound typically involves multiple steps starting from the quinoxaline core. The general synthetic route includes:

- Condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring.

- Substitution reactions to introduce the methoxybenzyl and sulfonamide groups.

Antimicrobial Activity

Research indicates that derivatives of quinoxaline compounds often exhibit significant antimicrobial activity. For instance, studies have shown that various quinoxaline derivatives possess moderate to good activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 100-400 | Antimicrobial |

| Quinoxaline derivatives (general) | 50-200 | Antimicrobial |

The minimum inhibitory concentrations (MICs) for related compounds have been documented in studies, indicating a promising range for potential therapeutic applications against bacterial infections .

Antiviral Activity

Quinoxaline derivatives have also been explored for their antiviral properties. Some studies suggest that modifications at specific positions on the quinoxaline ring can enhance affinity and biological activity against viral targets. For example, certain substitutions have shown improved efficacy in inhibiting viral replication in vitro .

Anticancer Properties

The compound's mechanism of action may involve inhibition of specific enzymes or receptors associated with cancer progression. For instance, compounds similar to this one have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key player in many malignancies . This suggests potential applications in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Fluoro Group : Enhances lipophilicity and may improve cell membrane permeability.

- Methoxybenzyl Group : Contributes to selectivity for specific biological targets.

- Sulfonamide Moiety : Often associated with antibacterial activity.

Case Studies

- Antimicrobial Efficacy : A study evaluated various quinoxaline derivatives against common pathogens, demonstrating that some compounds exhibited MIC values as low as 50 µg/mL against resistant strains .

- Antiviral Screening : In vitro testing showed that certain derivatives could inhibit viral replication effectively, suggesting a pathway for further development in antiviral therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are used to prepare 4-fluoro-N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide, and how is structural confirmation achieved?

- Methodology : The compound is synthesized via multi-step reactions involving condensation of 2-amino-substituted benzoic acids (e.g., 2-amino-4-fluorobenzoic acid) with 2-isothiocyanato-benzenesulfonamide, followed by cyclization and functionalization with 2-methoxybenzylamine. Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via column chromatography .

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR (DMSO-d6) identify aromatic protons, sulfonamide NH (δ 7.48–7.93 ppm), and methoxy groups (δ 3.90 ppm) .

- Mass Spectrometry : ESI-MS (negative/positive mode) confirms molecular ions (e.g., m/z 350.0 [M−H]) .

- Melting Point : Sharp decomposition points (>297°C) indicate purity .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

- Enzyme Inhibition Assays : Use fluorogenic substrates in kinase or protease inhibition assays (e.g., ATPase activity measurements at 37°C, pH 7.4) .

- Cell-Based Assays : Cytotoxicity profiling via MTT assays (IC determination in cancer cell lines) .

- Data Interpretation : Compare inhibition curves with positive controls (e.g., staurosporine) and validate with triplicate runs.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Critical Parameters :

| Factor | Optimal Range | Impact |

|---|---|---|

| Solvent | DMF/THF (anhydrous) | Enhances solubility of intermediates |

| Temperature | 80–100°C | Accelerates cyclization without side products |

| Reagent Ratio | 1:1.2 (acid:isothiocyanate) | Minimizes unreacted starting material |

- Purity Enhancement : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >95% pure product .

How do structural modifications influence bioactivity? A structure-activity relationship (SAR) perspective.

- Key Modifications :

- Methodological Approach : Systematically substitute functional groups and test inhibitory potency in parallel assays.

Q. What computational strategies predict target binding and pharmacokinetic properties?

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (PDB: 1ATP). Focus on hydrogen bonding with sulfonamide NH and π-π stacking with quinoxaline .

- ADME Prediction : SwissADME calculates logP (2.8 ± 0.3) and bioavailability scores (0.55), suggesting moderate blood-brain barrier permeability .

Q. How should contradictory biological data (e.g., varying IC values) be resolved?

- Root Causes : Variability in assay conditions (e.g., ATP concentration, cell passage number) or compound degradation during storage .

- Resolution Workflow :

Re-test under standardized conditions (e.g., 10 µM ATP, passage 15–20 cells).

Validate stability via LC-MS (detect degradation products).

Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.